3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a piperidinyl phenyl moiety, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Phenyl Intermediate: The synthesis begins with the preparation of the piperidinyl phenyl intermediate. This involves the reaction of a suitable phenyl derivative with piperidine under controlled conditions.
Introduction of Difluoro Groups: The next step involves the introduction of difluoro groups onto the benzamide core. This can be achieved through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step is the coupling of the difluoro-substituted benzamide with the piperidinyl phenyl intermediate. This is typically carried out using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The difluoro groups on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl phenyl structure.
Pexidartinib: A compound with a similar benzamide core and fluorine substitutions.
Indole Derivatives: Compounds with similar biological activities and structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which differentiate it from these similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIOXHNSKYQXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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